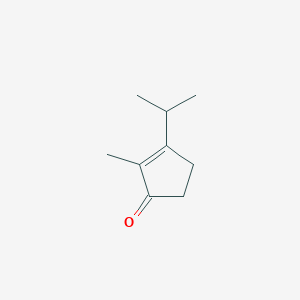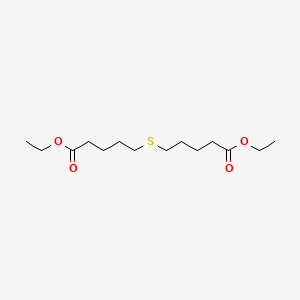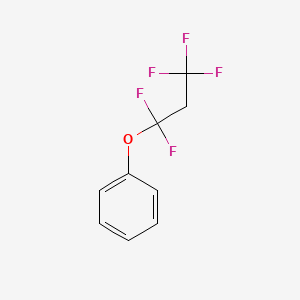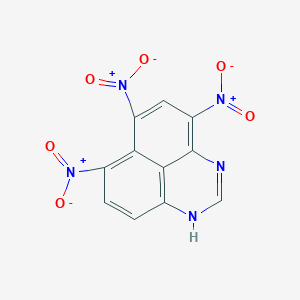
4,6,7-trinitro-1H-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trinitro-1H-perimidine is a nitrogen-containing heterocyclic compound that belongs to the class of perimidines. Perimidines are known for their versatile applications in various fields, including life sciences, medical sciences, and industrial chemistry. The presence of nitro groups in this compound makes it an interesting compound for research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-trinitro-1H-perimidine typically involves the nitration of perimidine derivatives. One common method includes the reaction of perimidine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4, 6, and 7 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters helps in achieving high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trinitro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various nitro, amino, and substituted derivatives of this compound.
Scientific Research Applications
4,6,7-Trinitro-1H-perimidine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6,7-trinitro-1H-perimidine involves its interaction with molecular targets and pathways in biological systems. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting various cellular processes and pathways. The compound’s ability to interact with DNA and proteins also contributes to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with similar nitro groups.
4,6-Dinitro-1H-perimidine: A related compound with fewer nitro groups.
2,4,6-Trinitrophenol (Picric Acid): Another nitro compound with explosive properties
Uniqueness
4,6,7-Trinitro-1H-perimidine is unique due to its specific arrangement of nitro groups on the perimidine ring. This arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. Its versatility in undergoing various chemical reactions and its potential biological activities further highlight its uniqueness compared to other similar compounds .
Properties
CAS No. |
56314-54-6 |
|---|---|
Molecular Formula |
C11H5N5O6 |
Molecular Weight |
303.19 g/mol |
IUPAC Name |
4,6,7-trinitro-1H-perimidine |
InChI |
InChI=1S/C11H5N5O6/c17-14(18)6-2-1-5-9-10(6)7(15(19)20)3-8(16(21)22)11(9)13-4-12-5/h1-4H,(H,12,13) |
InChI Key |
LRUPQJPUJNNEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC(=C3C2=C1NC=N3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


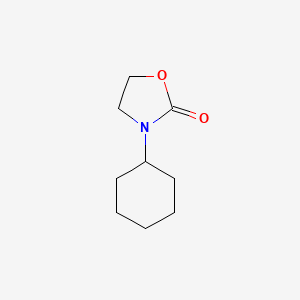

![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
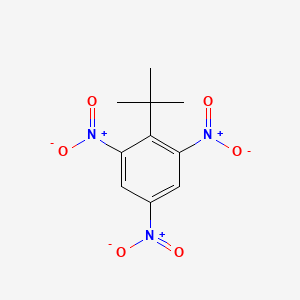

![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
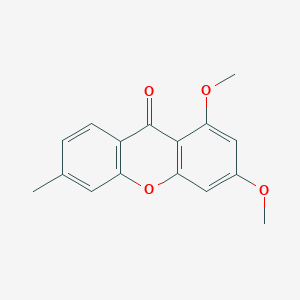

![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)

